REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(C(C)C)CC)(C)C>CS(C)=O.C(O)(C)C>[N+:8]([C:7]1[C:2]([NH2:1])=[N:3][C:4]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:5][CH:6]=1)([O-:10])=[O:9]
|
Name
|
|
Quantity
|
1.735 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
1.66 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
1.66 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, in a sealed tube, for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
is then washed with 2×5 ml of isopropanol
|
Type
|
STIRRING
|
Details
|
The suspension is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 2×5 ml of water and 2×5 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum in the presence of phosphorus pentoxide so as
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC(=CC1)N1CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.17 mmol | |
AMOUNT: MASS | 1.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |